molecular formula C16H16ClN3O4S B2986696 4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097867-83-7

4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one

Cat. No. B2986696
CAS RN: 2097867-83-7
M. Wt: 381.83
InChI Key: PNWWAJOVTKVSAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one, also known as CMPI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CMPI belongs to the class of piperazine derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Biological Activities

  • A study by Patel and Agravat (2009) outlines the synthesis of pyridine derivatives, including compounds related to 4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one. These derivatives showed significant antibacterial activity, highlighting their potential in antimicrobial research (Patel & Agravat, 2009).
  • Another study by the same authors (2007) also discusses the synthesis of pyridine derivatives with antimicrobial properties, emphasizing the utility of these compounds in developing new antimicrobial agents (Patel & Agravat, 2007).

Anticancer Research

  • El-Sawy et al. (2013) explored the creation of 4-methoxy derivatives with potential antiproliferative effects against cancer cell lines. This research indicates the applicability of such compounds in cancer research, especially in identifying new therapeutic agents (El-Sawy et al., 2013).

Corrosion Inhibition

  • Kaya et al. (2016) investigated piperidine derivatives as corrosion inhibitors for iron. The study's focus on quantum chemical calculations and molecular dynamics simulations indicates these compounds' potential in materials science, particularly in corrosion prevention (Kaya et al., 2016).

Binding and Molecular Interactions

  • Research by Plenevaux et al. (2000) on a similar compound, [18F]p-MPPF, highlights its use in studying serotonin receptors using PET imaging. This research is significant in neurology and pharmacology for understanding neurotransmission (Plenevaux et al., 2000).

Enzyme Inhibitory Activities

  • Virk et al. (2018) synthesized piperidine derivatives and evaluated them for enzyme inhibition. This research is crucial in drug discovery, especially in identifying new inhibitors for enzymes like carbonic anhydrase and cholinesterase (Virk et al., 2018).

properties

IUPAC Name

4-(3-chloro-4-methoxyphenyl)sulfonyl-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4S/c1-24-15-5-4-13(9-14(15)17)25(22,23)19-7-8-20(16(21)11-19)12-3-2-6-18-10-12/h2-6,9-10H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWWAJOVTKVSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-4-methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one

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